1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride
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Overview
Description
1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the but-2-enyl group: This step involves the reaction of the imidazole derivative with 4-(3,4-dimethylphenoxy)but-2-enyl bromide under basic conditions to form the desired product.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the but-2-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride is unique due to its specific structural features, such as the presence of the but-2-enyl group and the 3,4-dimethylphenoxy substituent. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.ClH/c1-13-5-6-15(11-14(13)2)18-10-4-3-8-17-9-7-16-12-17;/h3-7,9,11-12H,8,10H2,1-2H3;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVGHIQHZORLNW-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=CCN2C=CN=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC/C=C/CN2C=CN=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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